molecular formula C15H22N2O B1195398 2,3-Didehydrospartein-4-one

2,3-Didehydrospartein-4-one

Cat. No. B1195398
M. Wt: 246.35 g/mol
InChI Key: HQSKZPOVBDNEGN-MYZSUADSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Multiflorine is a member of quinolizidines.

Scientific Research Applications

Metabolism and Structural Studies

  • Metabolic and Structural Characterization : 2,3-Didehydrospartein-4-one has been identified as a metabolite in the processing of (-)-sparteine. Studies using nuclear magnetic resonance (NMR) spectroscopy have been crucial in understanding its structural characteristics and metabolic pathways. For instance, 2,3-Didehydrospartein-4-one was identified as a major metabolite of (-)-sparteine and its structure as carbinolamine (2S)-hydroxysparteine in aqueous solutions was confirmed (Ebner, Meese, Fischer, & Eichelbaum, 1991).

  • Stereochemical Analysis : Further investigations into the stereochemistry of 2,3-Didehydrospartein-4-one revealed its formation through stereospecific abstraction of the axial 2 beta hydrogen atom, demonstrating the compound's stereochemical complexity and the specificity of the enzymes involved in its metabolism (Ebner, Meese, & Eichelbaum, 1991).

  • Crystallography Insights : Crystallographic studies have also been conducted to understand the molecular and crystal structure of related compounds, providing insights into the behavior of 2,3-Didehydrospartein-4-one in various conditions (Katrusiak, Kałuski, Pietrzak, & Skolik, 1986).

Pharmacological Interactions

  • Interaction with Cytochrome P450 : The compound has been shown to interact with the cytochrome P450 system, indicating its potential significance in drug metabolism and pharmacokinetics (Ebner & Eichelbaum, 1993).

Chemical Synthesis and Applications

  • Synthetic Applications : There is ongoing research into the synthesis and applications of related didehydro compounds in various fields, including pharmacology and materials science. For instance, research on the synthesis of α,β-Didehydroaspartic-Acid derivatives reveals the versatility and potential applications of didehydro compounds in synthetic chemistry (Schottelius & Chen, 1998).

Potential Therapeutic Applications

  • Exploring Therapeutic Potential : Although direct research on 2,3-Didehydrospartein-4-one's therapeutic applications is limited, the study of similar compounds in drug development, such as their role in antiviral and anticancer agents, suggests potential areas for future research. For instance, studies on inhibitors of coronavirus 3CL proteases and other related compounds indicate the relevance of such structures in developing new therapeutics (Hoffman et al., 2020).

properties

Product Name

2,3-Didehydrospartein-4-one

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

(1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-5-en-4-one

InChI

InChI=1S/C15H22N2O/c18-13-4-6-17-9-11-7-12(15(17)8-13)10-16-5-2-1-3-14(11)16/h4,6,11-12,14-15H,1-3,5,7-10H2/t11-,12+,14-,15+/m0/s1

InChI Key

HQSKZPOVBDNEGN-MYZSUADSSA-N

Isomeric SMILES

C1CCN2C[C@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CC(=O)C=C4

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CC(=O)C=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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